molecular formula C8H9FN2O2 B13045902 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylicacid

5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylicacid

Cat. No.: B13045902
M. Wt: 184.17 g/mol
InChI Key: WBFYAWPGIQKIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of cyclopropyl hydrazine with 4-fluoro-3-oxobutanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals[][3].

Mechanism of Action

The mechanism of action of 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid stands out due to its cyclopropyl and fluoro substituents, which impart unique chemical and biological properties. These structural features can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

5-Cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

The molecular formula of 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is C8H9FN2O2C_8H_9FN_2O_2 with a molecular weight of approximately 168.17 g/mol. The synthesis typically involves the reaction of cyclopropyl hydrazine with 4-fluoro-3-oxobutanoic acid under acidic conditions, leading to the formation of the pyrazole ring .

Synthetic Routes

Reaction TypeReagents Used
CyclizationCyclopropyl hydrazine + 4-fluoro-3-oxobutanoic acid
OxidationHydrogen peroxide, m-chloroperbenzoic acid
ReductionSodium borohydride, lithium aluminum hydride

The biological activity of 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid primarily stems from its ability to interact with specific enzymes and receptors. It has been shown to modulate various biochemical pathways by binding to active or allosteric sites on target proteins. This interaction can lead to significant changes in cellular processes, including the inhibition of inflammatory responses and cancer cell proliferation .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory : It has been evaluated for its potential to inhibit inflammatory mediators.
  • Antimicrobial : Studies suggest effectiveness against various bacterial strains.
  • Anticancer : Preliminary results indicate potential in inhibiting tumor growth through modulation of signaling pathways.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .
  • Antimicrobial Efficacy : In tests against common pathogens such as Escherichia coli and Staphylococcus aureus, the compound showed promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anticancer Potential : In vitro studies on human cancer cell lines (e.g., HeLa and HCT116) revealed that the compound inhibited cell proliferation effectively, with IC50 values indicating potent activity against these cancer types .

Comparative Analysis with Similar Compounds

The unique structural features of 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid contribute to its distinct biological profile compared to related pyrazole derivatives.

Compound NameStructural FeaturesBiological Activity
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acidEthyl and chloro substituentsModerate anti-inflammatory
5-Chloro-3-methyl-1-phenylylpyrazolePhenyl groupAntimicrobial
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenylylpyrazoleMultiple aromatic ringsStrong anticancer effects

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

5-cyclopropyl-4-fluoro-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H9FN2O2/c1-11-7(4-2-3-4)5(9)6(10-11)8(12)13/h4H,2-3H2,1H3,(H,12,13)

InChI Key

WBFYAWPGIQKIMN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)F)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.